![molecular formula C24H27NO3 B2371945 methyl 1-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-ylacetyl)-4-piperidinecarboxylate CAS No. 1069656-25-2](/img/structure/B2371945.png)
methyl 1-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-ylacetyl)-4-piperidinecarboxylate
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Overview
Description
Methyl 1-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-ylacetyl)-4-piperidinecarboxylate is a useful research compound. Its molecular formula is C24H27NO3 and its molecular weight is 377.484. The purity is usually 95%.
The exact mass of the compound methyl 1-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-ylacetyl)-4-piperidinecarboxylate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Mass Spectrum Fragmentation Study
The compound has been used in the study of mass spectrum fragmentation . The dibenzo[a,d]cycloheptene skeleton, which is present in this compound, is of importance considering its presence in different compounds of theoretical or practical interest . The study of the MS fragmentation of this ketone may give information about the possible fragmentation of similar compounds .
Anticonvulsant Research
The compound has been studied for its potent anticonvulsant properties . It has been tested in rats, dogs, and rhesus monkeys for its potential to treat seizures .
Central Sympathomimetic Research
The compound has also been studied for its central sympathomimetic properties . This means it could potentially stimulate the central nervous system, mimicking the actions of the sympathetic nervous system .
Anxiolytic Research
The compound has apparent anxiolytic properties . This suggests it could potentially be used in the treatment of anxiety disorders .
Pharmaceutical Testing
The compound is used for pharmaceutical testing . It is often used as a reference standard for accurate results in pharmaceutical research .
Schizophrenia-like Behaviours Study
It is injected into mice to study the effect of systemic administration of CIQ on schizophrenia-like behaviours stimulated by the compound .
Mechanism of Action
Target of Action
The primary target of this compound is the NMDA glutamate receptor . This receptor plays a crucial role in the central nervous system, particularly in excitatory synaptic transmission, learning, and memory.
Mode of Action
The compound acts as a non-competitive antagonist at the NMDA receptor . It operates by blocking the ion channel when it is open, thereby inhibiting the flow of ions through the channel .
Result of Action
The compound’s action results in the inhibition of behavioral sensitization to psychostimulants and ethanol . This suggests that it could potentially be used in the treatment of conditions such as addiction and other neuropsychiatric disorders.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors These can include the presence of other drugs or substances, the physiological state of the individual, and genetic factors.
properties
IUPAC Name |
methyl 1-[2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)acetyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO3/c1-28-24(27)19-12-14-25(15-13-19)23(26)16-22-20-8-4-2-6-17(20)10-11-18-7-3-5-9-21(18)22/h2-9,19,22H,10-16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVYBDJXQDCTENF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)CC2C3=CC=CC=C3CCC4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-ylacetyl)-4-piperidinecarboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.